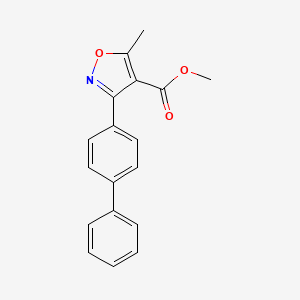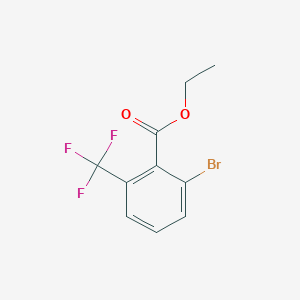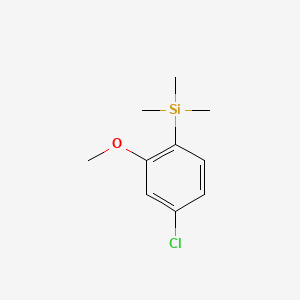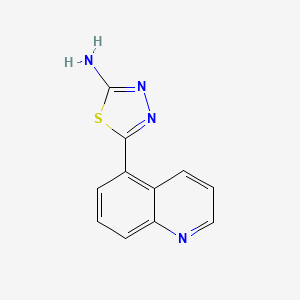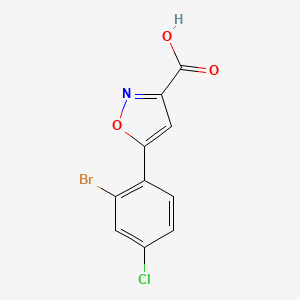
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is an organic compound with the molecular formula C8H16FN It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with an aminomethyl group and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is converted to cyclohexanamine through reductive amination.
Introduction of Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution using 2-fluoroethylamine.
Formation of Aminomethyl Group: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a secondary amine are used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and high-pressure reactors may be employed to handle gaseous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed.
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives or primary amines.
Substitution: Azido or thiol-substituted cyclohexanamine derivatives.
Scientific Research Applications
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the aminomethyl group facilitates binding to target sites. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: Lacks the fluoroethyl and aminomethyl groups, resulting in different chemical properties and biological activities.
2-Fluoroethylamine: Contains the fluoroethyl group but lacks the cyclohexane ring and aminomethyl group.
Aminomethylcyclohexane: Contains the aminomethyl group but lacks the fluoroethyl group.
Uniqueness
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is unique due to the presence of both the fluoroethyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H19FN2 |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19FN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h8-9,12H,1-7,11H2 |
InChI Key |
YIGLPGFWQTUMQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


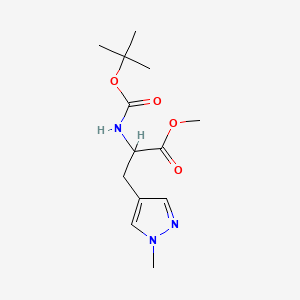

![5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile](/img/structure/B13703720.png)
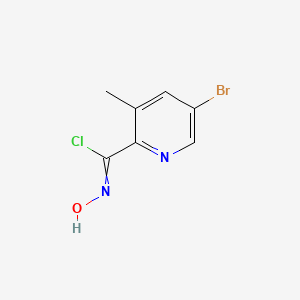
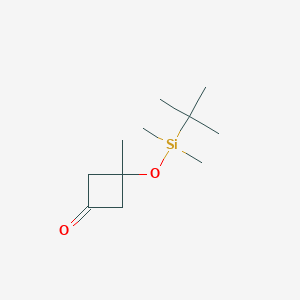
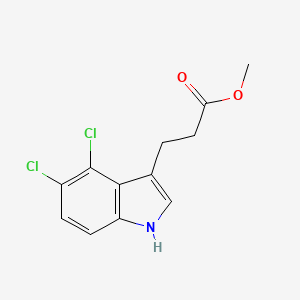
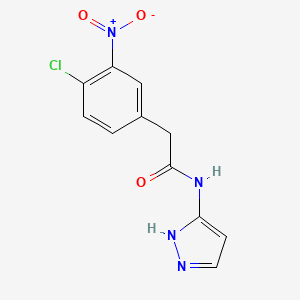
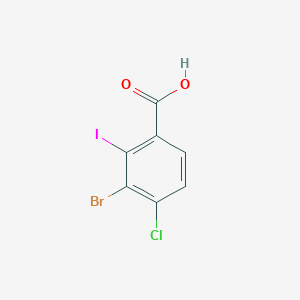
![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)
